2-(3-(Benzyloxy)-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-(Benzyloxy)-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the benzyloxy, fluoro, and methyl groups on the phenyl ring, along with the dioxaborolane moiety, makes this compound a versatile reagent in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(benzyloxy)-4-fluoro-5-methylphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is usually carried out in the presence of a palladium catalyst under mild conditions. The reaction proceeds via a transmetalation step, followed by reductive elimination to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the reaction. The use of high-purity starting materials and rigorous purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyloxy)-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the organoboron compound with various aryl or vinyl halides in the presence of a palladium catalyst and a base. The compound can also participate in other types of reactions, such as oxidation and reduction, depending on the reaction conditions and reagents used .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), temperature (e.g., 80-100°C).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, the primary product is the biaryl compound formed by the coupling of the aryl or vinyl halide with the organoboron compound .
Scientific Research Applications
2-(3-(Benzyloxy)-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler organoboron compound used in similar coupling reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A structurally similar compound with a phenyl group instead of the substituted phenyl group.
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A compound with a similar structure but lacking the benzyloxy and methyl groups
Uniqueness
The presence of the benzyloxy, fluoro, and methyl groups on the phenyl ring in 2-(3-(Benzyloxy)-4-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane imparts unique electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in synthetic chemistry .
Properties
Molecular Formula |
C20H24BFO3 |
---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
2-(4-fluoro-3-methyl-5-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H24BFO3/c1-14-11-16(21-24-19(2,3)20(4,5)25-21)12-17(18(14)22)23-13-15-9-7-6-8-10-15/h6-12H,13H2,1-5H3 |
InChI Key |
OUQHXDUGBPELPI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OCC3=CC=CC=C3)F)C |
Origin of Product |
United States |
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